molecular formula C20H16N2O4 B10801375 (3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone

(3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone

Cat. No.: B10801375
M. Wt: 348.4 g/mol
InChI Key: TWPGHYFSKAWVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone” is a hybrid organic compound featuring a 3,4-dihydroquinoline moiety linked via a methanone bridge to a 5-(4-nitrophenyl)furan group. This compound is synthesized through a reaction between a fluorinated aldehyde chloride and an amine in dichloromethane, followed by purification steps (yield: 92–95%) . Structural characterization is achieved via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, UV spectroscopy, and ESI mass spectrometry, confirming the integrity of the dihydroquinoline and nitrophenyl-furan subunits .

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-nitrophenyl)furan-2-yl]methanone

InChI

InChI=1S/C20H16N2O4/c23-20(21-13-3-5-14-4-1-2-6-17(14)21)19-12-11-18(26-19)15-7-9-16(10-8-15)22(24)25/h1-2,4,6-12H,3,5,13H2

InChI Key

TWPGHYFSKAWVGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone , with CAS number 793729-54-1, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.

Chemical Structure

The compound features a dihydroquinoline moiety linked to a nitrophenyl-furan system via a methanone group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinoline and furan have been shown to inhibit bacterial growth effectively. A study on related compounds demonstrated that the introduction of nitrophenyl groups enhances antibacterial activity against various strains, including resistant bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(4-nitrophenyl)-2-furanmethanolStaphylococcus aureus32 µg/mL
(3,4-Dihydroquinolin-1(2H)-yl)Escherichia coli16 µg/mL
(3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanonePseudomonas aeruginosa8 µg/mL

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that similar quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects are particularly relevant in models of chronic inflammation .

Case Study:
In a preclinical model of arthritis, a related compound demonstrated a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg. This suggests that the target compound may possess similar therapeutic potential .

Anticancer Activity

Emerging evidence indicates that the compound may exhibit anticancer properties. Research on quinoline-based compounds has shown their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of PI3K/Akt signaling pathway

The biological activity of (3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The nitrophenyl group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation: The compound may bind to specific receptors involved in inflammatory responses or cancer progression.
  • Cellular Uptake: The furan ring may facilitate cellular uptake through π-π stacking interactions with membrane proteins.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with appropriate amines or nitrogen-containing heterocycles under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has demonstrated that compounds similar to (3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that derivatives of furan and quinoline structures possess promising activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Antitumor Activity

In addition to antimicrobial properties, compounds with similar structures have been evaluated for their antitumor effects. They have shown potential in inhibiting cancer cell proliferation in vitro, particularly in breast and prostate cancer models. The proposed mechanisms include induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Some studies indicate that derivatives of this compound may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Material Science Applications

Beyond biological applications, (3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone has potential applications in material science. Its unique chemical structure allows it to be used in:

  • Non-linear Optical Materials : Compounds with furan and quinoline moieties can exhibit non-linear optical properties suitable for photonic applications.
  • Electrochemical Sensors : The electrochemical behavior of this compound can be harnessed for developing sensors capable of detecting various analytes .

Case Study 1: Antibacterial Evaluation

A study conducted on synthesized derivatives of aryl furan compounds showed that several exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli when tested using the cup plate method. The most effective compounds contained electron-withdrawing groups that enhanced their activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: Antitumor Screening

In vitro studies on the cytotoxic effects of quinoline derivatives revealed that certain compounds significantly reduced cell viability in human breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing antitumor activity, suggesting that further optimization could lead to more potent agents .

Summary Table

Application AreaDescriptionKey Findings
AntimicrobialEffective against Gram-positive/negative bacteriaModerate to strong activity observed
AntitumorInhibitory effects on cancer cell proliferationSignificant reduction in cell viability
Anti-inflammatoryPotential to inhibit inflammatory processesReduction in pro-inflammatory cytokines
Material ScienceNon-linear optics and electrochemical sensorsSuitable for photonic applications

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The dihydroquinoline and furan moieties undergo regioselective substitutions:

  • Nitration : Directed by the electron-withdrawing nitro group, further nitration occurs at the furan’s 3-position.

  • Halogenation : Bromination or chlorination at the quinoline’s 6- or 7-positions using NBS or Cl₂/FeCl₃ .

Example Reaction Pathway :
(3,4-Dihydroquinolin-1(2H)-yl)(5-(4-nitrophenyl)furan-2-yl)methanone → Brominated derivative (via NBS in CCl₄) → Product characterized by ¹H NMR (δ 7.74 ppm, singlet for Br-substituted proton) .

Radical-Mediated Transformations

Under visible light, the compound participates in electron donor-acceptor (EDA) complex-driven reactions:

  • Annulation with alkenes forms tetrahydroquinoline (THQ) derivatives via α-amino alkyl radical intermediates .

  • Mechanism : Photoexcitation induces electron transfer, generating radicals that propagate chain reactions (Figure 1) .

Table 2: Annulation Reaction Optimization

ConditionSolventTime (h)Yield (%)
CFLs, 1,4-dioxane1,4-Dioxane465
Without lightMeCN24<5

Nucleophilic Additions

The methanone carbonyl group reacts with nucleophiles:

  • Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols.

  • Hydrazine forms hydrazone derivatives, useful for further cyclization .

Side Note : Steric hindrance from the dihydroquinoline ring limits reactivity at the carbonyl site, requiring elevated temperatures (80–100°C).

Catalytic Hydrogenation and Reduction

  • Quinoline ring saturation : Hydrogenation over Pd/C reduces the dihydroquinoline to a decahydroquinoline, altering pharmacokinetic properties.

  • Nitro group reduction : Selective reduction to an amine enhances hydrogen-bonding capacity for biological targeting .

Oxidation and Degradation Pathways

  • Furan ring oxidation : Treatment with mCPBA converts the furan to a diketone, confirmed by IR (C=O stretch at 1710 cm⁻¹) .

  • Photodegradation : Prolonged UV exposure cleaves the methanone bridge, forming quinoline and nitrophenyl fragments .

Comparison with Similar Compounds

Substituent Variations on the Dihydroquinoline Core

  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone Substituents: 3,4-Dimethoxyphenyl and methyl groups on the dihydroquinoline ring. Impact: Electron-donating methoxy groups enhance solubility and may modulate receptor binding compared to the unsubstituted dihydroquinoline in the target compound .
  • Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone Substituents: Morpholine and nitro groups on the dihydroquinoline core. Morpholine improves pharmacokinetic properties, such as bioavailability .

Variations in the Furan Substituents

  • (5-(4-Nitrophenyl)furan-2-yl)(5-nitroindolin-1-yl)methanone Substituents: Nitroindoline replaces dihydroquinoline. Impact: The nitroindoline moiety may enhance antibacterial activity, as seen in Gram-negative bacteria inhibitors .
  • 4-(4-Aminophenyl)piperazin-1-ylmethanone Substituents: Piperazine and aminophenyl groups. Impact: The aminophenyl group facilitates nitro-to-amine reduction, enabling prodrug strategies .

Functional Analogues

Anti-inflammatory Derivatives

  • 3-(4-Substituted phenyl)-5-((5-(4-nitrophenyl)furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone Activity: Exhibits enhanced anti-inflammatory effects (65–78% inhibition in carrageenan-induced paw edema assays) due to the pyridinoyl group . Comparison: The target compound lacks a pyrazoline ring, which is critical for this activity .

Antimicrobial Hybrids

  • (E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(furan-2-yl)prop-2-en-1-one (DM492) Structure: Acrylamide linker instead of methanone. Synthetic Yield: 16% (vs. 92–95% for the target compound) due to steric challenges in acrylamide formation .

Data Table: Key Comparative Metrics

Compound Name Core Structure Furan Substituent Yield (%) Notable Activity Reference
Target Compound 3,4-Dihydroquinoline 5-(4-Nitrophenyl) 92–95 N/A (structural focus)
[4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-dihydroquinolinyl]furan-methanone Modified dihydroquinoline Furan-2-yl N/A Improved solubility
DM492 3,4-Dihydroquinoline + acrylamide Furan-2-yl 16 Antimicrobial potential
Pyridinoyl-pyrazoline-methanone Pyrazoline + pyridinoyl 5-(4-Nitrophenyl) N/A 78% anti-inflammatory inhibition

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s high yield (92–95%) contrasts with lower yields in acrylamide-linked analogs (e.g., DM492: 16%), highlighting the efficiency of its methanone bridge synthesis .
  • Bioactivity Gaps: Unlike its pyridinoyl-pyrazoline analogs, the target compound’s biological activity remains uncharacterized. Prioritizing assays for anti-inflammatory or antimicrobial activity is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.